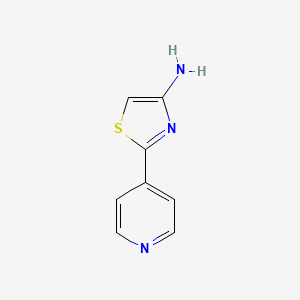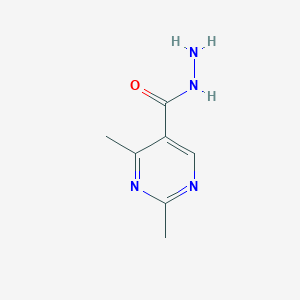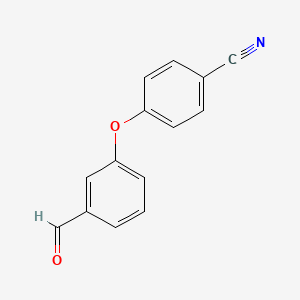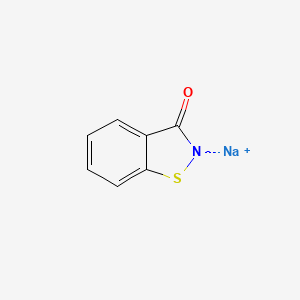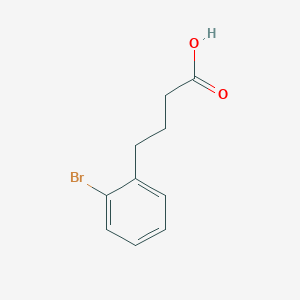
4-(2-Bromphenyl)butansäure
Übersicht
Beschreibung
4-(2-Bromophenyl)butanoic acid (4-BPA) is an organic compound belonging to the family of carboxylic acids. It is a synthetic compound, which is used in a variety of scientific research applications due to its unique properties. 4-BPA is a colorless solid at room temperature, with a melting point of 121-123°C and a boiling point of 253°C. It is soluble in water, methanol, and ethanol, but insoluble in hexane and diethyl ether. 4-BPA has a variety of applications in scientific research, including synthesis, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
4-(2-Bromphenyl)butansäure: wird in der Proteomik eingesetzt, einem Bereich, der sich mit der groß angelegten Untersuchung von Proteinen, ihren Strukturen und Funktionen befasst. Die Verbindung wird als Spezialprodukt für Anwendungen in der Proteomforschung verwendet . Sie kann an der Modifikation von Proteinen oder Peptiden beteiligt sein, um deren Interaktion mit anderen Molekülen, Stabilität und Aktivität zu untersuchen.
Arzneimittelforschung
Diese Verbindung hat sich in der Arzneimittelforschung als vielversprechend erwiesen, insbesondere als Ligand bei der Kristallisation von Membranproteinen. Membranproteine sind aufgrund ihrer hydrophoben Natur schwierig zu untersuchen, und This compound kann dazu beitragen, diese Proteine für eine bessere Analyse zu stabilisieren.
Forschung zu therapeutischen Wirkstoffen
In der Forschung wurde die Verwendung von This compound als potenzieller therapeutischer Wirkstoff für Krankheiten wie Krebs untersucht. Ihre Eigenschaften ermöglichen es ihr möglicherweise, mit biologischen Zielmolekülen zu interagieren, was zur Entwicklung neuer Medikamente führen könnte.
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSZDDKXBDHOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537055 | |
| Record name | 4-(2-Bromophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90841-47-7 | |
| Record name | 4-(2-Bromophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
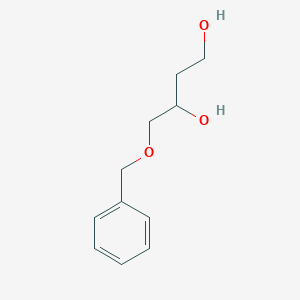

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)
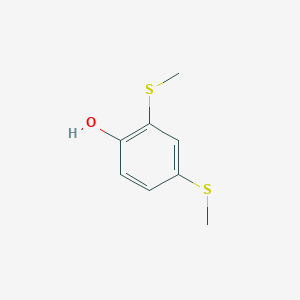

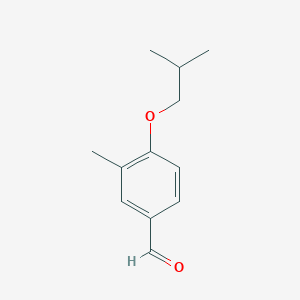
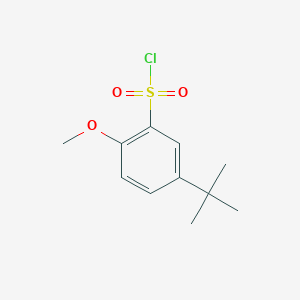
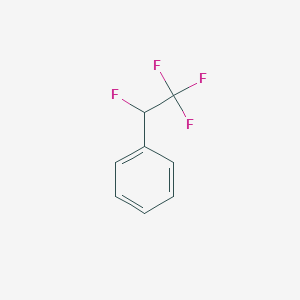
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)
![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)
